molecular formula C9H11Cl3NO4P B129026 Chlorpyrifos oxon CAS No. 5598-15-2

Chlorpyrifos oxon

Cat. No.: B129026
CAS No.: 5598-15-2
M. Wt: 334.5 g/mol
InChI Key: OTMOUPHCTWPNSL-UHFFFAOYSA-N
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Description

Chlorpyrifos oxon: is a potent organophosphate compound and an active metabolite of chlorpyrifos. It is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which can be toxic to insects and other organisms .

Mechanism of Action

Target of Action

Chlorpyrifos oxon (CPF-oxon) primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the regulation of neurotransmission in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, CPF-oxon leads to an accumulation of acetylcholine, causing prolonged nerve transmission .

Mode of Action

CPF-oxon inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing neurotoxic symptoms and potentially death at high doses . CPF-oxon is the primary neurotoxic agent, more potent than its parent compound, chlorpyrifos .

Pharmacokinetics

Studies on chlorpyrifos, the parent compound, suggest that it is metabolized via the cytochrome p450 system to cpf-oxon and then to 3,5,6-trichloro-2-pyridinol (tcp) in the liver

Result of Action

CPF-oxon’s inhibition of AChE leads to neurotoxic effects, including neurodevelopmental problems and changes in neuronal functioning . It has been demonstrated that CPF and CPF-oxon are dopaminergic neurotoxicants, suggesting irreversible dopaminergic neurotoxicity . CPF-oxon also affects estrogen receptor, pregnane X receptor, and peroxisome proliferator-activated receptor gamma pathways .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of CPF-oxon. Prophylactic applications of CPF affect soil fertility and modify soil microbial community structure . Bioremediation through microbial metabolism is an eco-friendly process for CPF removal from the environment . CPF-oxon’s toxicity can also be influenced by environmental factors such as its presence in the rhizosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorpyrifos oxon is typically synthesized through the oxidation of chlorpyrifos. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Chlorpyrifos oxon undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Chlorpyrifos oxon is used as a model compound to study the mechanisms of organophosphate toxicity and the development of antidotes. It is also employed in the synthesis of other organophosphate derivatives .

Biology: In biological research, this compound is used to study the effects of acetylcholinesterase inhibition on nerve function and development. It serves as a tool to investigate the biochemical pathways involved in neurotoxicity .

Medicine: this compound is utilized in medical research to develop treatments for organophosphate poisoning. It helps in understanding the pharmacokinetics and pharmacodynamics of antidotes like atropine and pralidoxime .

Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides. Its potent acetylcholinesterase inhibitory properties make it effective against a wide range of pests .

Comparison with Similar Compounds

Uniqueness: Chlorpyrifos oxon is unique due to its high potency as an acetylcholinesterase inhibitor and its ability to induce cross-linking between tubulin subunits, disrupting microtubule function. This dual mechanism of action makes it a valuable compound for studying both neurotoxicity and cytoskeletal dynamics .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

diethyl (3,5,6-trichloropyridin-2-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMOUPHCTWPNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038666
Record name Chlorpyrifos oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5598-15-2
Record name Chlorpyrifos oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5598-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropyrifos oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpyrifos oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (3,5,6-trichloropyridin-2-yl) phosphate
Source European Chemicals Agency (ECHA)
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Record name CHLORPYRIFOS OXON
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Chlorpyrifos Oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate), the active metabolite of the insecticide Chlorpyrifos, exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE) [, , , ]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and causing overstimulation of cholinergic receptors. This overstimulation manifests as acute cholinergic toxicity, characterized by symptoms like tremors, seizures, respiratory distress, and even death [, ].

ANone: While the provided research articles do not delve into detailed spectroscopic data, we can provide the basic information:

    A: this compound itself does not exhibit catalytic properties. It acts as an irreversible inhibitor of enzymes like AChE and potentially other serine hydrolases [, , , , ]. Its primary application, stemming from its potent AChE inhibition, has been as an insecticide [, , ].

    ANone: The provided research articles do not delve into computational chemistry or QSAR modeling of this compound.

    A: As mentioned earlier, this compound is unstable in aqueous solutions, undergoing rapid hydrolysis to TCP []. Its formulation as an insecticide generally involves the parent compound, Chlorpyrifos, which is then metabolically activated to the more potent oxon form in vivo [, , ].

    ANone: The provided research focuses on the toxicological and biochemical aspects of this compound. For detailed SHE regulations, you should consult relevant regulatory agencies and guidelines.

    ANone: While the provided research does not present a complete PK/PD profile, it reveals crucial information:

    • Absorption: Chlorpyrifos, the precursor to this compound, can be absorbed through various routes, including dermal, inhalation, and oral exposure [].
    • Distribution: Following absorption, both Chlorpyrifos and its oxon metabolite can distribute to various tissues, including the brain [, ].
    • Metabolism: Chlorpyrifos is metabolized to the more potent this compound by cytochrome P450 enzymes [, , , ].
    • Excretion: Both Chlorpyrifos and its metabolites are primarily eliminated via urine [].
    • Pharmacodynamics: The primary mechanism of action is irreversible AChE inhibition [, , , , ].

    A: Research indicates that resistance to Chlorpyrifos and its oxon can develop, primarily through the increased expression of detoxification enzymes like carboxylesterases [, ]. One study found that the mosquito Culex pipiens, exhibiting resistance to organophosphates, displayed high levels of esterase B1 activity. This enzyme appears to sequester this compound, thereby reducing its interaction with AChE and conferring resistance [].

    A: this compound is a highly toxic compound [, , ]. It exerts acute toxicity primarily through AChE inhibition [, , , , ]. Beyond acute effects, research suggests potential long-term consequences, including neurodevelopmental toxicity [, , ]. Animal studies show that exposure to this compound during critical developmental windows can lead to lasting behavioral and cognitive deficits [, , ].

    ANone: The provided research does not focus on drug delivery or targeting strategies for this compound, as it is a toxic insecticide rather than a therapeutic agent.

    A: One of the primary biomarkers of this compound exposure is the inhibition of AChE activity in blood and tissues [, , ]. Additionally, researchers have explored the detection of diethoxyphosphotyrosine adducts in proteins as a potential biomarker for chronic exposure [, , ].

    ANone: Common analytical techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound and its metabolites in various matrices, including blood, tissues, and environmental samples [, , ].
    • High-Performance Liquid Chromatography (HPLC): This method is also used to separate and quantify this compound and its metabolites [, , , ].
    • Mass Spectrometry (MS): This technique is frequently coupled with separation methods like GC and HPLC to identify and quantify this compound adducts on proteins, providing insights into its mechanisms of toxicity [, , , ].

    A: this compound, as a potent insecticide, raises significant environmental concerns []. It is toxic to a broad range of organisms, including birds, fish, and beneficial insects []. While its degradation in the environment is relatively rapid, it can persist for extended periods in certain conditions, leading to bioaccumulation and potential long-term ecological effects [].

    A: Yes, research on this compound exemplifies cross-disciplinary collaboration. For instance, toxicological studies often utilize analytical chemistry techniques like GC-MS and HPLC to quantify exposure and identify biomarkers [, , ]. Furthermore, understanding the interactions of this compound with its molecular targets like AChE and muscarinic receptors requires expertise in biochemistry and molecular biology [, , ].

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